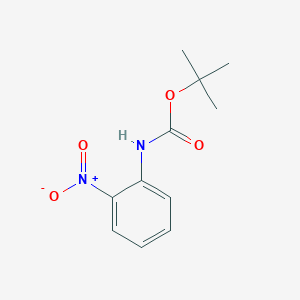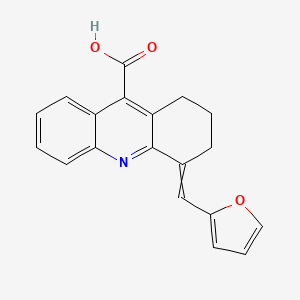
2-Ethylpyridin-3-ol
概要
説明
2-Ethylpyridin-3-ol is a compound that belongs to the class of pyridinols, which are characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a hydroxyl group and an ethyl group. The presence of the hydroxyl group on the pyridine ring can significantly alter the compound's chemical and physical properties, making it a valuable intermediate in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of 2-ethylpyridin-3-ol derivatives can be achieved through various methods. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a related compound, has been improved by acylating 2-methylfuran with propionic anhydride, yielding a 71% product in the presence of boron trifluoride-etherate . Additionally, the synthesis of 2-pyridinone derivatives, which are structurally related to 2-ethylpyridin-3-ol, has been reported for the development of HIV-1 reverse transcriptase inhibitors . These synthetic routes often involve the functionalization of the pyridine ring and the introduction of substituents at specific positions to achieve the desired properties.
Molecular Structure Analysis
The molecular structure of 2-ethylpyridin-3-ol and its derivatives is characterized by the presence of substituents on the pyridine ring that can influence the molecule's reactivity and interaction with other molecules. For example, the molecular structures of various N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, showing that these compounds form dimeric pairs through hydrogen bonding . The position and nature of these substituents can significantly affect the molecule's overall conformation and its potential to form intermolecular interactions.
Chemical Reactions Analysis
2-Ethylpyridin-3-ol and its derivatives can participate in a variety of chemical reactions. For instance, the reactivity of 2-aminopyridine, a related compound, has been surveyed in the presence of aryl glyoxals or aryl aldehydes, leading to the formation of different products depending on the reactants used . Moreover, 2-ethylpyridin-3-ol derivatives can act as ligands in metal complexes, which can exhibit high catalytic activities, as seen in the synthesis and characterization of mono- or bimetallic complexes bearing pyridinyl moieties for ethylene oligomerization and polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethylpyridin-3-ol derivatives are influenced by their molecular structure. The introduction of a hydroxyethyl group at the 2-position of the pyridine ring has been shown to significantly improve the iron(III) chelating properties of these compounds, as indicated by their high pFe(3+) values . This enhancement in chelating ability can be attributed to the increased stability of the iron(III) complexes formed with these ligands. Additionally, the presence of substituents such as ethyl and hydroxyl groups can affect the solubility, acidity, and overall reactivity of the compound.
科学的研究の応用
1. Cellular and Molecular Effects on Retinal Cells
2-Ethylpyridine, a component of cigarette smoke, has been studied for its impact on human retinal pigment epithelial cells in vitro. Research indicates that 2-ethylpyridine causes cell death via caspase-dependent apoptosis linked to oxidative stress and mitochondrial dysfunction. This suggests a mechanism through which smoking may contribute to retinal diseases like age-related macular degeneration (Mansoor et al., 2014).
2. Antimicrobial Activity
Studies on novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, derived from 2-ethylpyridin-3-ol, show potent to weak antimicrobial activity. Some compounds in this series exhibit significant inhibition against certain bacteria and fungi, indicating their potential as antimicrobial agents (Gaonkar et al., 2006).
3. Radical Scavenging and Antioxidant Activity
Research on stilbazolic resveratrol analogs containing 2-ethylpyridin-3-ol demonstrates that these compounds exhibit varied radical scavenging and antioxidant properties. These effects are attributed to the structural features of the resulting radical intermediates, highlighting the potential use of these compounds in antioxidant applications (Semenov et al., 2020).
4. Magnetic Studies in Coordination Polymers
4-Ethylpyridine derivatives have been used in the formation of Co(II) thiocyanato coordination polymers, demonstrating slow magnetic relaxations and a metamagnetic transition. This research provides insight into the magnetic properties of these compounds, potentially useful in materials science (Wöhlert et al., 2013).
5. Catalysis in Organic Chemistry
The coordination compounds of tridentate oligopyridine ligands, including 2-ethylpyridin-3-ol derivatives, find applications in various fields like materials science, biomedicinal chemistry, and organometallic catalysis. These compounds are used in a range of catalytic reactions, from water splitting to polymerization (Winter et al., 2011).
6. Applications in Aging and Gerontology
2-Ethylpyridin-3-ol derivatives have been studied as geroprotectors, showing an increase in lifespan in certain mouse models. This research provides valuable insights into the potential use of these compounds in controlling aging (Emanuel & Obukhova, 1978).
7. HIV-1 Reverse Transcriptase Inhibition
Compounds derived from 2-ethylpyridin-3-ol have shown promising activity as HIV-1 specific reverse transcriptase inhibitors. This suggests their potential application in antiviral therapy, particularly for HIV treatment (Hoffman et al., 1993).
8. Electrowinning of Zinc
Studies on the effects of ethylpyridinederivatives, including 4-ethylpyridine, have been conducted in the context of zinc electrowinning. The research shows how these compounds influence current efficiency, power consumption, and the quality of electrodeposited zinc, thereby offering insights into industrial applications in metallurgy (Das et al., 1997).
9. Antiproliferative Activity Against Cancer
New derivatives of 2-ethylpyridin-3-ol have been synthesized and evaluated for their antiproliferative activity, particularly against liver carcinoma cell lines. This research highlights the potential of these compounds in cancer therapy, emphasizing their efficacy and structure-activity relationship (Abdel‐aziz et al., 2019).
10. Vibrational Spectroscopic Studies
Vibrational spectroscopic studies of 2-ethylpyridine-4-carbothioamide, a derivative of 2-ethylpyridin-3-ol, provide insights into its structure and potential pharmacological applications, including as an anti-tubercular agent (Muthu et al., 2012).
特性
IUPAC Name |
2-ethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-7(9)4-3-5-8-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJVUZSNXUNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397114 | |
| Record name | 2-ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyridin-3-ol | |
CAS RN |
61893-02-5 | |
| Record name | 2-Ethyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61893-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

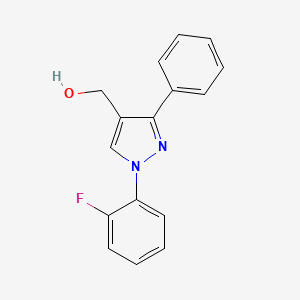
![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)
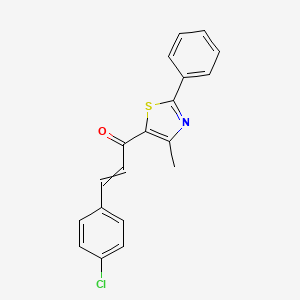
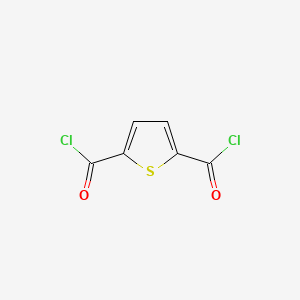
![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

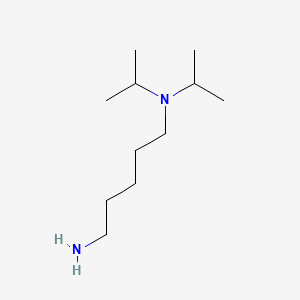
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
